(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound with a unique structure that includes an azabicycloheptane core and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azabicycloheptane core and the introduction of the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structure but shares some chemical properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a different structure but similar applications.
Uniqueness
(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[221]heptane is unique due to its azabicycloheptane core and imidazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
(1S,4S)-2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11(2)8-18-14(7-16-15(18)21(3,19)20)10-17-9-12-4-5-13(17)6-12/h7,11-13H,4-6,8-10H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUVLKIWHFARSA-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2C[C@H]3CC[C@H]2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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